![molecular formula C14H10ClF3N2 B2660527 N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline CAS No. 246022-07-1](/img/structure/B2660527.png)
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
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Overview
Description
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a synthetic organic compound known for its broad-spectrum fungicidal and nematicidal properties. It is commonly used in agriculture to control various plant diseases and pests. The compound is characterized by its high stability and effectiveness in protecting crops such as potatoes, sugarbeet, fruits, and cotton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The process involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on various biological systems, including its role as a fungicide and nematicide.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of agricultural chemicals and pest control agents.
Mechanism of Action
The compound exerts its effects primarily by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi and nematodes, leading to their death. The molecular targets include the succinate dehydrogenase complex, and the pathways involved are related to energy metabolism and oxidative phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Fluopyram: Another broad-spectrum fungicide with a similar mode of action.
Boscalid: A fungicide that also targets succinate dehydrogenase but has a different chemical structure.
Penthiopyrad: A fungicide with a similar target but different efficacy and spectrum of activity.
Uniqueness
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is unique due to its high stability, broad-spectrum activity, and effectiveness at low application rates. Its trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate biological membranes and increasing its overall efficacy .
Biological Activity
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C15H9ClF6N2, featuring a chlorinated pyridine and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups contributes to the compound's interaction with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound can inhibit specific enzymes related to disease processes, making it a candidate for therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds, enhancing yield and efficiency.
- Sequential Reactions : This method involves stepwise synthesis, providing greater control over the final product's structure.
Case Studies
- Anticancer Mechanism : A study demonstrated that this compound induced apoptosis in human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .
- Antimicrobial Efficacy : In vitro testing revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values between 5 and 15 µg/mL .
Interaction Studies
Molecular docking studies have elucidated how this compound interacts with enzyme active sites. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy as a therapeutic agent .
Comparative Analysis
The table below summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Nitroguanidine | Contains nitro group | Antimicrobial properties |
Trifluoromethylpyridine | Pyridine ring with trifluoromethyl group | Insecticidal activity |
Guanidine derivatives | Various substitutions on guanidine | Anticancer activity |
Properties
IUPAC Name |
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-8-10(14(16,17)18)9-20-13(12)6-7-19-11-4-2-1-3-5-11/h1-9,19H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQNFDHNWFSRQZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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